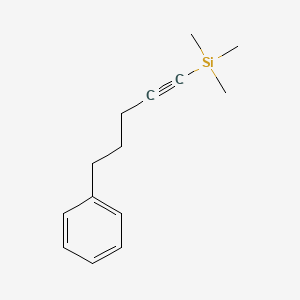
Trimethyl(5-phenylpent-1-YN-1-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(5-phenylpent-1-YN-1-YL)silane is an organosilicon compound with the molecular formula C14H20Si It is characterized by the presence of a trimethylsilyl group attached to a phenylpentynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(5-phenylpent-1-YN-1-YL)silane typically involves the reaction of phenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
PhC≡CH+(CH3)3SiCl→PhC≡CSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl(5-phenylpent-1-YN-1-YL)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl(5-phenylpent-1-YN-1-YL)silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the formation of carbon-silicon bonds.
Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Trimethyl(5-phenylpent-1-YN-1-YL)silane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the phenylpentynyl chain. The trimethylsilyl group can stabilize reaction intermediates, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(3-phenyl-3-((trimethylsilyl)oxy)but-1-yn-1-yl)silane
- Trimethyl(3-(o-tolyl)-3-((trimethylsilyl)oxy)but-1-yn-1-yl)silane
Uniqueness
Trimethyl(5-phenylpent-1-YN-1-YL)silane is unique due to its specific structure, which combines a phenyl group with a pentynyl chain and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic applications.
Eigenschaften
CAS-Nummer |
110211-35-3 |
|---|---|
Molekularformel |
C14H20Si |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
trimethyl(5-phenylpent-1-ynyl)silane |
InChI |
InChI=1S/C14H20Si/c1-15(2,3)13-9-5-8-12-14-10-6-4-7-11-14/h4,6-7,10-11H,5,8,12H2,1-3H3 |
InChI-Schlüssel |
KWVLKNNUPXFKSC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
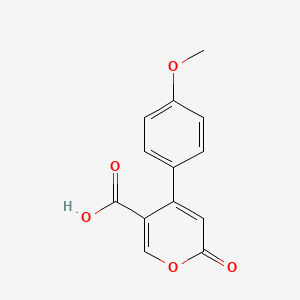

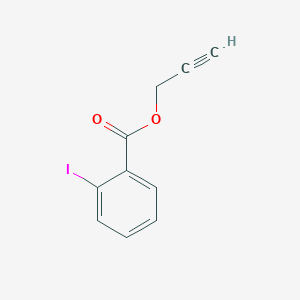
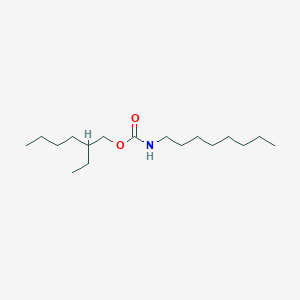
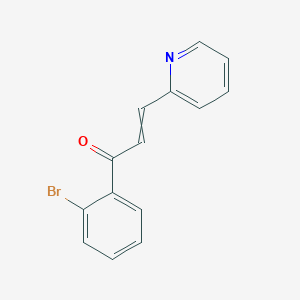
![1-[tert-Butyl(dimethyl)silyl]-2-methyl-1H-indole](/img/structure/B14337811.png)
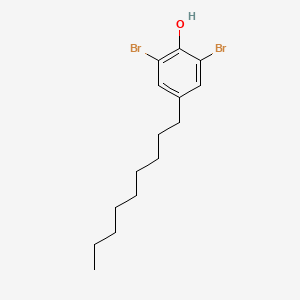
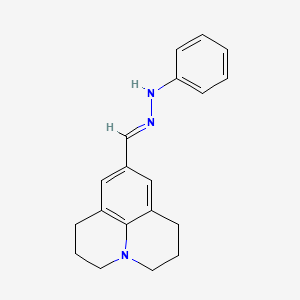
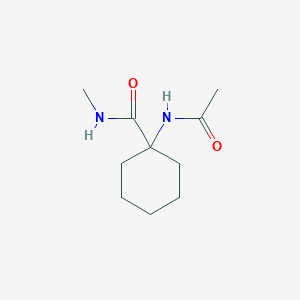

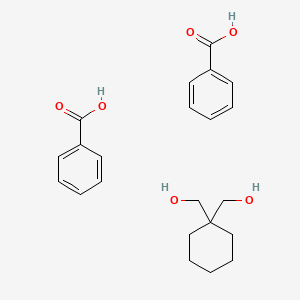
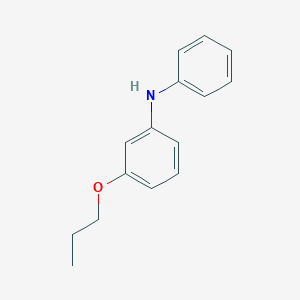
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
